ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
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Overview
Description
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is a complex organic compound that belongs to the class of isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 5-chloro-2-thienyl intermediate through chlorination of thiophene.
Coupling Reaction: The thienyl intermediate is then coupled with an isothiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate
- Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-thiocyanato-2-thiophenecarboxylate
Uniqueness
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-3-18-12(17)9-6(2)15-20-11(9)14-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFXLRJJGQOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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